![molecular formula C21H30N2O4 B2803700 Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate CAS No. 2204460-27-3](/img/structure/B2803700.png)

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

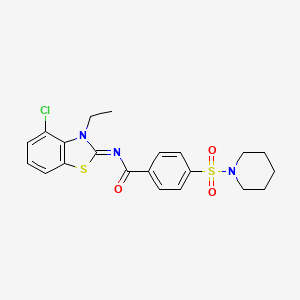

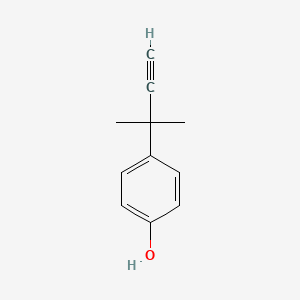

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a chemical compound with the molecular formula C21H30N2O4 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” were not found, similar compounds such as bicyclo[2.1.1]hexane modules have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is characterized by a bicyclic structure with a carbamate functional group . The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) .Physical And Chemical Properties Analysis

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a solid substance . Its molecular weight is 374.47 . The compound’s density and boiling point are predicted to be 1.16±0.1 g/cm3 and 521.7±50.0 °C, respectively .Aplicaciones Científicas De Investigación

Catalysis of Morita–Baylis–Hillman (MBH) and Knoevenagel Reactions

DABCO serves as a versatile catalyst in MBH and Knoevenagel reactions. It acts as both a base and a nucleophile, facilitating the formation of carbon–carbon bonds. The cyclic structure of DABCO prevents nitrogen inversion, making it an effective catalyst for these reactions .

Functionalization of Bicyclo[3.2.1]-octanes

Researchers have explored DABCO derivatives for the synthesis of highly functionalized bicyclo[3.2.1]-octanes. These compounds exhibit interesting properties and potential applications in asymmetric catalysis and as anticancer agents .

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

DABCO enables the rapid and enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild conditions. An open transition state mediates this process, providing excellent yields and selectivities .

Adsorbent for Selective Separation of Cr(VI) Ions

Functionalized mesoporous silica SBA-15, modified with DABCO (SBA-15@DABCO), serves as a highly selective adsorbent for Cr(VI) ions in water samples. This material allows preconcentration before flame atomic absorption spectrometry (FAAS) analysis .

Ion Receptors and Metallocycles

DABCO derivatives have been explored as ion receptors and metallocycles due to their unique structural features. These applications extend beyond organic synthesis and offer potential in supramolecular chemistry .

Functionalization of Anion Exchange Membranes

DABCO-functionalized anion exchange membranes have been investigated for microbial fuel cells. These membranes exhibit promising electrochemical properties and environmental compatibility .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-19(2,3)27-18(25)23-21-12-9-20(10-13-21,11-14-21)22-17(24)26-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWWNLDZKJLHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)

![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)

![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)